Loganic acid

Übersicht

Beschreibung

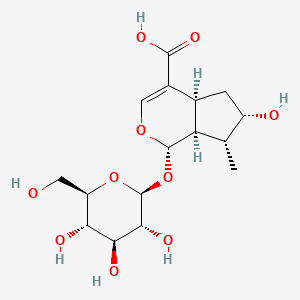

Loganic acid is an iridoid glycoside, a type of monoterpenoid, which is naturally found in various plants, including Cornus mas (cornelian cherry) and Gentiana lutea. It is known for its diverse biological activities and potential therapeutic applications. The chemical formula of this compound is C16H24O10, and it has a molar mass of 376.36 g/mol .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Logansäure wird aus 7-Deoxylogansäure durch die Wirkung des Enzyms 7-Deoxylogansäure-Hydroxylase synthetisiert. Dieses Enzym katalysiert die Hydroxylierung von 7-Deoxylogansäure zu Logansäure . Die Reaktion erfolgt typischerweise unter milden Bedingungen, oft in wässrigen Umgebungen, und erfordert das Vorhandensein von molekularem Sauerstoff.

Industrielle Produktionsmethoden: Die industrielle Produktion von Logansäure beinhaltet die Extraktion aus natürlichen Quellen, wie z. B. den Früchten der Kornelkirsche. Der Extraktionsprozess umfasst Schritte wie Mazeration, Filtration und Reinigung unter Verwendung chromatographischer Techniken. Auch Fortschritte in biotechnologischen Methoden, wie die Verwendung von gentechnisch veränderten Mikroorganismen, werden untersucht, um die Ausbeute und Effizienz der Logansäureproduktion zu verbessern .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Logansäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Reduktion: Reduktionsreaktionen können Logansäure in ihre entsprechenden Alkohol-Derivate umwandeln.

Substitution: Substitutionsreaktionen mit Logansäure können zur Bildung verschiedener Derivate mit verschiedenen funktionellen Gruppen führen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind molekularer Sauerstoff und spezifische Enzyme wie Loganat-O-Methyltransferase.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder katalytische Hydrierung können verwendet werden.

Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride werden oft unter basischen oder sauren Bedingungen verwendet.

Hauptprodukte:

Loganin: Wird durch die Oxidation von Logansäure gebildet.

Verschiedene Alkohol-Derivate: Werden durch Reduktionsreaktionen hergestellt.

Funktionalisierte Derivate: Entstehen aus Substitutionsreaktionen.

Wissenschaftliche Forschungsanwendungen

Antioxidant Properties

Loganic acid exhibits significant antioxidant properties, which have been documented in several studies. It helps to mitigate oxidative stress by enhancing the antioxidant defense system in cells.

- Case Study : A study on diabetic rats showed that this compound improved the antioxidant status in leukocytes, increasing levels of reduced glutathione and activities of key antioxidant enzymes such as catalase and glutathione peroxidase. This led to a reduction in intracellular reactive oxygen species levels, demonstrating its potential in managing oxidative stress-related conditions .

| Parameter | Control Group | This compound Treated Group |

|---|---|---|

| Reduced Glutathione (GSH) | Low | High |

| Catalase Activity | Moderate | Significant Increase |

| Reactive Oxygen Species (ROS) | High | Significantly Reduced |

Anti-Inflammatory Effects

This compound has shown promise in reducing inflammation, particularly in models of ulcerative colitis and rheumatoid arthritis.

- Case Study : Research demonstrated that this compound significantly alleviated inflammation and colonic damage in DSS-induced colitis mice. The treatment resulted in decreased levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and oxidative stress markers, indicating its potential as a therapeutic agent for inflammatory bowel diseases .

Osteoprotective Effects

Recent studies have highlighted the osteoprotective effects of this compound, suggesting its role in bone health.

- Case Study : In vitro studies indicated that this compound promotes osteoblast differentiation and mineralization, essential processes for bone formation. In animal models of osteoporosis, this compound treatment resulted in improved bone density and structural integrity .

| Bone Parameter | Control Group | This compound Treated Group |

|---|---|---|

| Bone Density | Low | High |

| Osteoblast Activity | Low | Significant Increase |

Antidiabetic Potential

This compound has been investigated for its antidiabetic properties, showing promise in regulating blood glucose levels and improving metabolic profiles.

- Case Study : In a study involving diabetic rats, this compound administration helped restore balance between oxidative stress and antioxidant defense without significantly affecting blood glucose levels. This suggests that it may be beneficial for managing diabetes-related complications .

Probiotic Modulation

Recent research indicates that this compound can modulate probiotic functions, enhancing the effectiveness of probiotic bacteria.

Wirkmechanismus

Loganic acid exerts its effects through various molecular targets and pathways:

Antioxidant Activity: It enhances the activity of antioxidant enzymes like catalase and glutathione peroxidase, reducing oxidative stress.

Anti-inflammatory Effects: Inhibits pro-inflammatory cytokines and pathways, such as the TLR4-NF-κB signaling pathway.

Anti-diabetic Properties: Modulates glucose metabolism and improves insulin sensitivity.

Vergleich Mit ähnlichen Verbindungen

Logansäure wird oft mit anderen Iridoidglykosiden verglichen, wie z. B.:

Secologanin: Ein weiteres Iridoidglykosid mit unterschiedlichen strukturellen Merkmalen und biologischen Eigenschaften.

Swertiamarin: In Gentiana-Arten gefunden, bekannt für seinen bitteren Geschmack und seine medizinischen Eigenschaften.

Einzigartigkeit: Logansäure ist aufgrund ihrer vielfältigen biologischen Aktivitäten und ihrer Rolle als Vorläufer bei der Biosynthese anderer wichtiger Iridoidglykoside einzigartig. Ihre antioxidativen und entzündungshemmenden Eigenschaften machen sie zu einer wertvollen Verbindung sowohl in der Forschung als auch in therapeutischen Anwendungen .

Biologische Aktivität

Loganic acid, an iridoid glycoside derived from Cornus mas L., has garnered attention in recent years for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of this compound's biological effects, particularly focusing on its antioxidant, anti-inflammatory, and anti-obesity properties.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by its glycoside structure, which contributes to its bioactivity. The compound is often isolated using various extraction methods, including ethanol extraction, followed by purification techniques such as chromatography.

Antioxidant Activity

This compound exhibits significant antioxidant properties, particularly in the context of diabetes. A study conducted on diabetic rats demonstrated that this compound administration (20 mg/kg body weight for 14 days) led to:

- Increased levels of reduced glutathione (GSH) : This is a critical antioxidant that protects cells from oxidative stress.

- Enhanced activities of antioxidant enzymes : These include catalase, glutathione peroxidase, and glutathione reductase, which are vital for detoxifying reactive oxygen species (ROS) .

The compound also showed potential in protecting against the formation of advanced glycation end products (AGEs) and reducing malondialdehyde levels, a marker of lipid peroxidation .

Anti-inflammatory Effects

Recent research highlights this compound's role in mitigating inflammation. In an in vivo model of ulcerative colitis induced by dextran sulfate sodium (DSS), this compound was shown to:

- Reduce pro-inflammatory cytokines : Levels of IL-1β, IL-6, TNF-α, and IFN-γ were significantly decreased.

- Inhibit NF-κB signaling : This pathway is crucial in mediating inflammatory responses. This compound's ability to suppress this pathway suggests its therapeutic potential in inflammatory diseases .

Anti-obesity Activity

This compound has been investigated for its effects on obesity. In vitro studies using 3T3-L1 preadipocytes revealed that this compound treatment significantly reduced the expression of adipogenic genes in a dose-dependent manner. Additionally, in vivo studies using ovariectomized (OVX) mice—a model for postmenopausal obesity—demonstrated that this compound administration (10 and 50 mg/kg/day) resulted in:

- Lower body weights and fat percentages compared to the OVX control group.

- Reduced adipocyte size and fatty liver deposition, indicating a protective effect against obesity-related phenotypes .

Summary of Research Findings

The following table summarizes key findings from various studies on this compound's biological activity:

Case Studies

- Diabetic Rats Study : this compound was administered to diabetic rats to evaluate its impact on oxidative stress markers. Results indicated significant improvements in antioxidant status without affecting blood glucose levels directly .

- Ulcerative Colitis Model : In DSS-induced colitis mice, this compound treatment led to a marked reduction in inflammation and oxidative stress markers, showcasing its potential as a therapeutic agent for inflammatory bowel diseases .

- Obesity in OVX Mice : this compound effectively mitigated weight gain and fat accumulation in OVX mice over 12 weeks, demonstrating its utility in managing obesity-related complications .

Eigenschaften

IUPAC Name |

(1S,4aS,6S,7R,7aS)-6-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O10/c1-5-8(18)2-6-7(14(22)23)4-24-15(10(5)6)26-16-13(21)12(20)11(19)9(3-17)25-16/h4-6,8-13,15-21H,2-3H2,1H3,(H,22,23)/t5-,6+,8-,9+,10+,11+,12-,13+,15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNNGEAWILNVFFD-CDJYTOATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](C[C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80944913 | |

| Record name | Loganic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80944913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22255-40-9 | |

| Record name | Loganic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22255-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Loganic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022255409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Loganic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80944913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1S-(1α,4aα,6α,7α,7aα)]-1-(β-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-6-hydroxy-7-methylcyclopenta[c]pyran-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.781 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LOGANIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UX3J3KK2UG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.